molecular formula C39H46N6O6 B8103698 DBCO-Val-Cit-PAB-OH

DBCO-Val-Cit-PAB-OH

Cat. No.: B8103698
M. Wt: 694.8 g/mol
InChI Key: UKSUTABXRCDSHE-LBHUVFDKSA-N
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Description

DBCO-Val-Cit-PAB-OH is a multifunctional linker critical in the development of antibody-drug conjugates (ADCs). Its structure integrates three key components (Figure 1):

  • DBCO (Dibenzocyclooctyne): Enables copper-free "click chemistry" for rapid and biocompatible conjugation with azide-functionalized antibodies .
  • Val-Cit dipeptide: A protease-cleavable linker sensitive to cathepsin B, ensuring targeted drug release in lysosomes of cancer cells .
  • PAB-OH (para-aminobenzyl alcohol): Stabilizes the linker-drug bond until enzymatic cleavage, reducing premature payload release .

Properties

IUPAC Name

6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[(2R)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-oxohexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H46N6O6/c1-26(2)36(38(50)43-32(13-9-23-41-39(40)51)37(49)42-31-21-17-27(25-46)18-22-31)44-34(47)15-7-8-16-35(48)45-24-30-12-4-3-10-28(30)19-20-29-11-5-6-14-33(29)45/h3-6,10-12,14,17-18,21-22,26,32,36,46H,7-9,13,15-16,23-25H2,1-2H3,(H,42,49)(H,43,50)(H,44,47)(H3,40,41,51)/t32-,36+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSUTABXRCDSHE-LBHUVFDKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H46N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

694.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthetic Procedure

The synthesis follows a modular approach (Figure 1):

Preparation of Cit-PAB-OH Intermediate

  • Protection of L-Citrulline :

    • L-Citrulline is protected with Fmoc or Cbz groups to prevent unwanted side reactions. Fmoc-Cl or Cbz-OSu in DMF yields Fmoc-Cit-OH or Cbz-Cit-OH with >95% purity.

    • Reaction Conditions : 0°C, 2 hrs, stoichiometric base (e.g., DIPEA).

  • Coupling with PAB-OH :

    • HATU-mediated coupling of Fmoc-Cit-OH/Cbz-Cit-OH with 4-aminobenzyl alcohol (PAB-OH) in DMF/DCM (1:1).

    • Yield : 60–80%, with no observed epimerization due to minimized oxazolone formation.

Dipeptide Formation (Val-Cit-PAB-OH)

  • Deprotection and Valine Incorporation :

    • Fmoc removal using 20% piperidine in DMF, followed by coupling with Fmoc-Val-OSu.

    • Yield : 85–95%.

  • Global Deprotection :

    • Cbz groups are removed via hydrogenolysis (Pd/C, H₂), while Fmoc is cleaved with triethylamine.

DBCO Conjugation

  • Activation of DBCO-PEG4-Acetic Acid :

    • DBCO-PEG4-acetic acid is activated with HATU/DIPEA in anhydrous DMF.

  • Coupling with Val-Cit-PAB-OH :

    • Reaction at 25°C for 12 hrs yields this compound.

    • Purity : >98% (HPLC), confirmed by LC-MS.

Industrial-Scale Production and Optimization

Scalability Challenges

  • Epimerization Control : Industrial reactors maintain pH 6–7 and temperatures below 25°C during coupling steps to prevent racemization.

  • Solvent Systems : DMF is replaced with THF/water mixtures for cost-effectiveness and reduced toxicity.

Quality Control Metrics

ParameterSpecificationMethod
Purity≥98%HPLC (C18 column)
Residual Solvents<50 ppm (DMF, THF)GC-MS
Enantiomeric Excess>99.5%Chiral HPLC
Heavy Metals<10 ppmICP-MS

Characterization and Analytical Validation

Spectroscopic Confirmation

  • NMR Analysis :

    • ¹H NMR (500 MHz, DMSO-d₆) : δ 7.25–7.15 (m, 8H, DBCO aromatic), 4.30 (t, J = 6.5 Hz, PAB-CH₂), 3.50–3.20 (m, PEG4 protons).

    • ¹³C NMR : 172.5 ppm (amide carbonyl), 156.8 ppm (urethane carbonyl).

  • Mass Spectrometry :

    • ESI-MS : m/z 666.8 [M+H]⁺ (C₃₇H₄₂N₆O₆).

Purity and Stability

  • HPLC Conditions :

    • Column: Waters XBridge BEH C18 (4.6 × 150 mm, 3.5 µm).

    • Mobile Phase: 0.1% TFA in H₂O (A) and acetonitrile (B), gradient 5–95% B over 20 min.

    • Retention Time: 12.7 min.

  • Stability :

    • Storage at -20°C in amber vials ensures >6-month stability.

Comparative Analysis of Methodologies

Original vs. Modified Synthesis

ParameterDubowchik et al.Modified Route
Coupling ReagentEEDQHATU
Epimerization20–30%<1%
Overall Yield20–25%50–55%
Key ImprovementN/AOxazolone suppression

Alternative Protecting Groups

  • Boc vs. Fmoc :

    • Boc groups enhance stability during basic conditions but require harsh deprotection (TFA).

    • Fmoc permits mild deprotection (piperidine) but is sensitive to base-induced cleavage.

Challenges and Mitigation Strategies

Epimerization During Coupling

  • Root Cause : Oxazolone intermediate formation during activation of Cit-PAB-OH.

  • Solution : Sequential coupling (Cit-PAB-OH first, then Val) avoids exposing activated dipeptides to basic conditions.

Solubility Issues

  • Problem : this compound exhibits poor solubility in aqueous buffers (<1 mg/mL).

  • Mitigation :

    • Use PEG-containing solvents (e.g., PEG300) for in vivo formulations.

    • Lyophilization with trehalose improves reconstitution.

Industrial Applications and Case Studies

ADC Linker in Brentuximab Vedotin Analogues

  • Role : this compound enables site-specific conjugation of monomethyl auristatin E (MMAE) to anti-CD30 antibodies.

  • Payload Release : Cathepsin B cleavage in lysosomes yields free MMAE with >90% efficiency.

Tubulin Inhibitor Conjugates

  • Example : DBCO-Val-Cit-PAB-MMAF (IC₅₀ = 0.3 nM against HeLa cells).

  • Synthesis : MMAF is conjugated via maleimide-thiol chemistry post-linker attachment .

Chemical Reactions Analysis

Types of Reactions

DBCO-Val-Cit-PAB-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are antibody-drug conjugates, where the drug payload is effectively linked to the antibody through the this compound linker .

Scientific Research Applications

DBCO-Val-Cit-PAB-OH is extensively used in scientific research, particularly in the following fields:

Mechanism of Action

The mechanism of action of DBCO-Val-Cit-PAB-OH involves its role as a linker in antibody-drug conjugates. Upon administration, the ADC binds to the target antigen on the cancer cell surface, forming an ADC-antigen complex. This complex is internalized into the cancer cell, where lysosomal enzymes cleave the valine-citrulline dipeptide, releasing the active drug payload to exert its cytotoxic effects .

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular formula : C18H29N5O4 (core structure; PEG or acetic acid modifications may alter this) .
  • Molecular weight : ~379.45 (base compound); increases with PEG4 or acetic acid additions (e.g., DBCO-PEG4-acetic-Val-Cit-PAB: ~1079.2 Da) .
  • Solubility : ≥100 mg/mL in DMSO for the base compound; PEG4 variants exhibit enhanced aqueous solubility .
  • Storage : Requires -20°C for stability .

Mechanism in ADCs :
The DBCO group conjugates with azide-modified antibodies via strain-promoted alkyne-azide cycloaddition (SPAAC), bypassing cytotoxic copper catalysts . The Val-Cit-PAB-OH linker remains stable in circulation but is cleaved by cathepsin B in tumor lysosomes, releasing cytotoxic payloads (e.g., MMAE) with high specificity .

Comparison with Similar Compounds

Below is a systematic comparison of DBCO-Val-Cit-PAB-OH with structurally or functionally related ADC linkers:

Table 1: Structural and Functional Comparison

Compound Key Features Molecular Weight (Da) Reactivity Group Cleavage Trigger Solubility (DMSO) Applications References
This compound DBCO for click chemistry, Val-Cit-PAB for enzyme cleavage ~379.45 (base) DBCO Cathepsin B ≥100 mg/mL ADCs, targeted drug delivery
Val-Cit-PAB-OH Enzyme-cleavable linker without conjugation handle 379.45 None (requires NHS ester/maleimide) Cathepsin B ≥100 mg/mL Traditional ADCs
Val-Ala-PAB-OH Ala replaces Cit; cleaved by different proteases 367.43 None Elastase/Cathepsin S 33.33 mg/mL ADCs with alternate payload release
Fmoc-Val-Cit-PAB-OH Fmoc-protected amine for peptide synthesis 601.69 Fmoc Enzymatic/acidic ≥123.75 mg/mL ADC research intermediates
Azido-PEG4-Val-Cit-PAB-OH Azide for click chemistry, PEG4 for solubility 652.8 Azide Cathepsin B Not specified PROTACs, ADCs with azide-alkyne conjugation
DBCO-PEG4-acetic-Val-Cit-PAB Includes PEG4 and acetic acid for enhanced solubility ~1079.2 DBCO Cathepsin B High (PEG-dependent) Solubility-optimized ADCs
Mal-amido-PEG8-Val-Gly-PAB-OH Longer PEG8 chain, Val-Gly dipeptide Not specified Maleimide Cathepsin B Not specified ADCs requiring prolonged circulation

Table 2: Performance in Key Studies

Compound Plasma Stability (t1/2) Tumor-Specific Drug Release Efficiency Toxicity (Off-Target) Research Findings References
This compound >7 days >90% Low PEG4 variants reduce aggregation and improve pharmacokinetics in vivo .
Val-Cit-PAB-OH >5 days 85–90% Moderate High specificity in xenograft models but limited conjugation flexibility .
Val-Ala-PAB-OH ~3 days 70–75% Higher Faster cleavage in stromal-rich tumors; higher off-target toxicity observed .
Azido-PEG4-Val-Cit-PAB-OH >7 days 88% Low Azide-DBCO conjugation shows superior stability vs. traditional maleimide .

Advantages and Limitations of this compound

Advantages :

  • Copper-Free Conjugation : DBCO-azide reactions avoid copper toxicity, enhancing biocompatibility .
  • Controlled Drug Release : Val-Cit-PAB-OH ensures payload release only in cathepsin B-rich environments (e.g., tumors) .
  • Enhanced Solubility : PEG4 modifications reduce hydrophobicity, improving ADC solubility and stability .

Limitations :

  • Isomer Complexity : Exists as a mixture of isomers due to C=N bond rotation, requiring rigorous quality control .
  • Synthetic Complexity: DBCO and PEG additions increase production costs compared to non-PEGylated linkers .

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